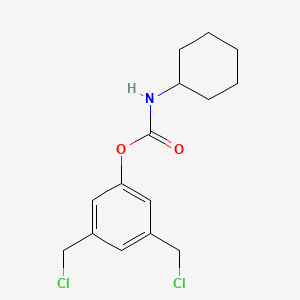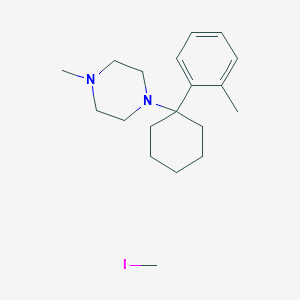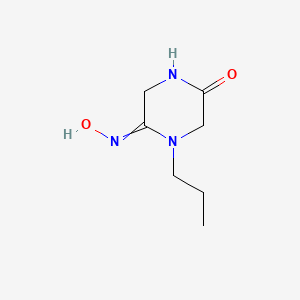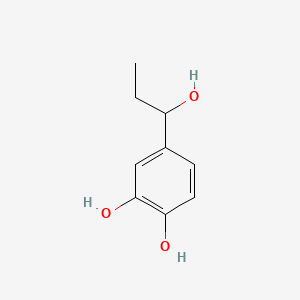
4-(1-Hydroxypropyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxypropyl)benzene-1,2-diol: is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a hydroxypropyl group attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxypropyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-propylphenol. This reaction typically requires the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydroxylation reaction. The reaction is carried out in a solvent like ethanol or water, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons with reduced hydroxyl groups.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(1-Hydroxypropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxypropyl)benzene-1,2-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring but lacks the hydroxypropyl group.
Resorcinol (1,3-Dihydroxybenzene): Has hydroxyl groups at the 1 and 3 positions, differing in the position of the hydroxyl groups.
Hydroquinone (1,4-Dihydroxybenzene): Features hydroxyl groups at the 1 and 4 positions, also differing in the position of the hydroxyl groups.
Uniqueness
4-(1-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
25474-45-7 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-(1-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,10-12H,2H2,1H3 |
Clave InChI |
VLWNCJPMUMKUMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


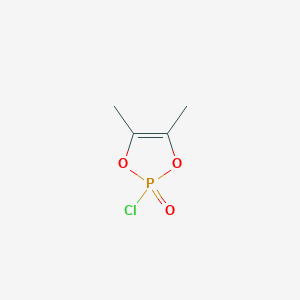
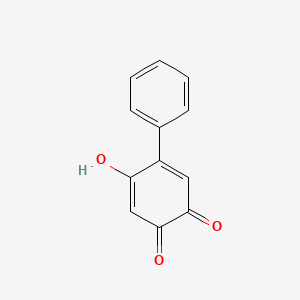
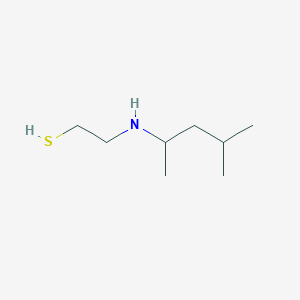
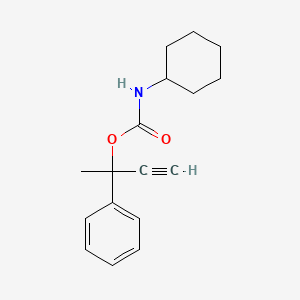
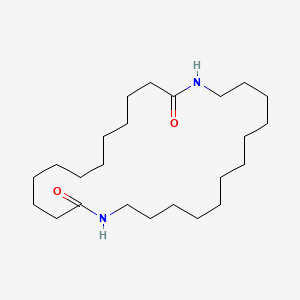
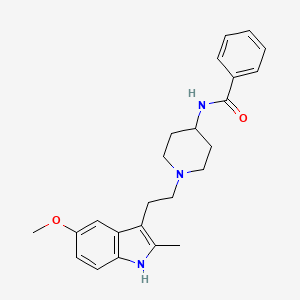
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
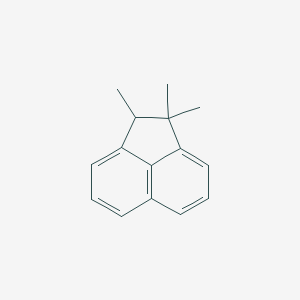
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
